8-methoxy-3-(5-methyl-1H-benzimidazol-2-yl)chromen-2-one
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Overview
Description
“8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Coupling with Chromenone: The benzodiazole intermediate is then coupled with a chromenone derivative under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the benzodiazole ring or the chromenone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a therapeutic agent due to its bioactive properties.
Industry: Applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of “8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds like 2-aminobenzothiazole or 2-aminobenzimidazole.
Chromenone Derivatives: Compounds such as coumarin or 4-hydroxycoumarin.
Uniqueness
“8-METHOXY-3-(6-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-ONE” is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other benzodiazole or chromenone derivatives.
Properties
Molecular Formula |
C18H14N2O3 |
---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
8-methoxy-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one |
InChI |
InChI=1S/C18H14N2O3/c1-10-6-7-13-14(8-10)20-17(19-13)12-9-11-4-3-5-15(22-2)16(11)23-18(12)21/h3-9H,1-2H3,(H,19,20) |
InChI Key |
UQSNNQVGXXQVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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